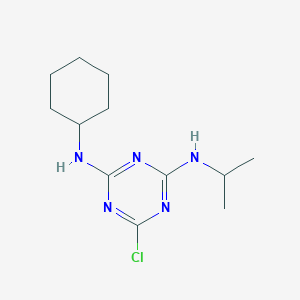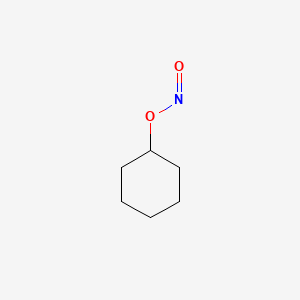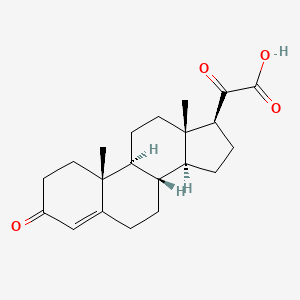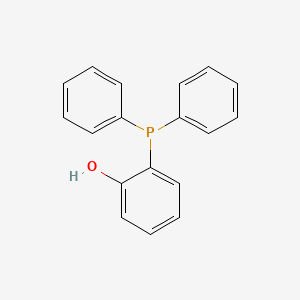
2-(二苯基膦基)苯酚
描述
2-(Diphenylphosphino)phenol, also known as 2-(Diphenylphosphino)phenol, is a useful research compound. Its molecular formula is C18H15OP and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Diphenylphosphino)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Diphenylphosphino)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diphenylphosphino)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
羟基(膦氧基)联苯的催化剂
(2-二苯基膦基)苯酚: 是一种在制备羟基(膦氧基)联苯中起重要作用的催化剂。 这些化合物是有机合成中的重要中间体,并应用于药物化学、材料科学和过渡金属配合物的配体设计 .
乙烯共聚物的形成
在聚合物化学中,这种膦配体在乙烯与线性烯烃的共聚中起着至关重要的作用。所得共聚物具有定制的性能,例如提高的机械强度、热稳定性和耐化学性。 研究人员利用此过程为各种应用创建新型材料 .
与线性烯烃的共聚
除了乙烯外,(2-二苯基膦基)苯酚还促进其他线性烯烃的共聚。通过掺入该配体,科学家可以微调共聚物结构,从而产生具有特定性能的材料。 这些应用涵盖从包装薄膜到特种涂料 .
芳基卤化物的硅烷化
硅烷化反应是有机合成中的重要反应,尤其是在将含硅基团引入分子中。这种膦配体提高了涉及芳基卤化物的硅烷化反应的效率。 所得的硅取代化合物在材料科学中得到应用,并用作药物合成的中间体 .
环境离子交换系统
研究人员研究了(2-二苯基膦基)苯酚与第一排过渡金属的络合行为。它具有两性(硬/软)螯合能力,与富里酸和其他环境离子交换系统中捕获金属离子有关。 了解这些相互作用有助于环境修复和金属形态研究 .
具有酚酸功能的金属配合物
在配位化学中,(2-二苯基膦基)苯酚充当各种金属离子的配体。它的酚酸功能允许稳定的络合,使其在设计基于金属的催化剂、传感器和分子开关方面有用。 这些应用涵盖从催化到生物无机化学 .
作用机制
Target of Action
2-(Diphenylphosphino)phenol, also known as (2-Hydroxyphenyl)diphenylphosphine , is a phosphine ligand. Phosphine ligands are organophosphorus compounds that are commonly used in inorganic and organometallic chemistry . The primary targets of 2-(Diphenylphosphino)phenol are transition metals, as it acts as a chelating ligand for these metals .
Mode of Action
The compound interacts with its targets (transition metals) through a process known as chelation. Chelation involves the formation of multiple bonds between a ligand (in this case, 2-(Diphenylphosphino)phenol) and a metal ion (the target). This interaction results in the formation of a metal-ligand complex . The mode of complexation is relevant to trapping of metal ions in humic acids and related environmental ion exchange systems with phenolate functions .
Biochemical Pathways
The biochemical pathways affected by 2-(Diphenylphosphino)phenol are primarily those involving the metabolism of phenolic compounds . Phenolic compounds are secondary metabolites of plants and are synthesized and accumulated in response to environmental stress . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The compound’s molecular weight (27828 g/mol) and its solid form suggest that its bioavailability may be influenced by these factors.
Result of Action
The result of the action of 2-(Diphenylphosphino)phenol is the formation of metal-ligand complexes . These complexes can have various applications, including the formation of ethylene copolymers and the silylation of aryl halides .
Action Environment
The action, efficacy, and stability of 2-(Diphenylphosphino)phenol can be influenced by various environmental factors. For instance, the compound’s ability to chelate transition metals can be affected by the presence and concentration of these metals in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .
安全和危害
生化分析
Biochemical Properties
2-(Diphenylphosphino)phenol plays a significant role in biochemical reactions, particularly in the formation of ethylene copolymers and the silylation of aryl halides . It interacts with various enzymes and proteins, including those involved in the preparation of hydroxy (phosphinoxy)biphenyls. The nature of these interactions is primarily catalytic, facilitating the formation of complex organic compounds.
Cellular Effects
2-(Diphenylphosphino)phenol has been shown to influence various cellular processes, particularly in cancer cells. It functions as a dual-channel fluorescence agent for diagnosing a wide range of cancer cell types . The compound efficiently penetrates cancer cell membranes via active transport by organic-anion transporting polypeptide (OATP) transporters, which are overexpressed in many types of cancer cells. Once inside the cell, it is activated by intracellular cysteine and glutathione, producing green-emission aminopyronin NP and red-emission thiopyronin SP, thereby enabling dual-channel fluorescence diagnosis with excellent contrast.
Molecular Mechanism
At the molecular level, 2-(Diphenylphosphino)phenol exerts its effects through specific binding interactions with biomolecules. It acts as a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions . These interactions facilitate the formation of complex organic structures, influencing gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Diphenylphosphino)phenol change over time. The compound is known for its stability and catalytic efficiency in various reactions . Long-term studies on its degradation and stability are limited. Observations in in vitro and in vivo studies suggest that the compound maintains its catalytic properties over extended periods, with minimal degradation.
Metabolic Pathways
2-(Diphenylphosphino)phenol is involved in various metabolic pathways, particularly those related to phenolic compounds. It interacts with enzymes and cofactors involved in the shikimate and phenylpropanoid pathways . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, 2-(Diphenylphosphino)phenol is transported and distributed through specific transporters and binding proteins. The compound’s interaction with OATP transporters facilitates its efficient uptake by cancer cells . This targeted transport mechanism ensures its localization and accumulation in specific cellular compartments, enhancing its diagnostic and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Diphenylphosphino)phenol is primarily within cancer cells, where it is activated by intracellular cysteine and glutathione . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The dual-channel fluorescence properties of the compound enable precise imaging and diagnosis of cancer cells at the subcellular level.
属性
IUPAC Name |
2-diphenylphosphanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHOYIFINVBZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332321 | |
| Record name | 2-(Diphenylphosphino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60254-10-6 | |
| Record name | 2-(Diphenylphosphino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60254-10-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-(Diphenylphosphino)phenol be used to develop luminescent materials?
A2: Yes, research has shown that incorporating 2-(Diphenylphosphino)phenol as an auxiliary ligand in heteroleptic C^N cyclometalated iridium complexes can significantly enhance their luminescent performance []. While the exact mechanism is still under investigation, this suggests its potential in developing new, efficient luminescent materials.
Q2: Does 2-(Diphenylphosphino)phenol exhibit any catalytic activity?
A3: Yes, cationic zirconocene complexes utilizing 2-(Diphenylphosphino)phenol have demonstrated catalytic activity in the dehydrogenation of amine boranes []. This behavior is similar to main-group Frustrated Lewis Pairs (FLPs), but these zirconocene complexes operate catalytically, offering a significant advantage over stoichiometric FLP systems [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B1213521.png)
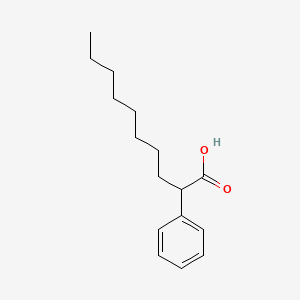
![12-{[4-(Tert-butyl)phenyl]methyl}-8,9-dimethoxy-5,6-dihydro-2H--1,3-dioxoleno[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B1213524.png)
![3-methyl-N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)but-2-enamide](/img/structure/B1213525.png)
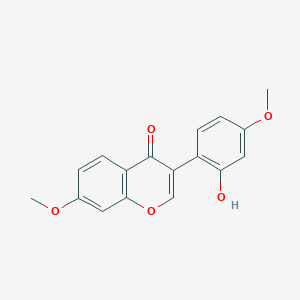
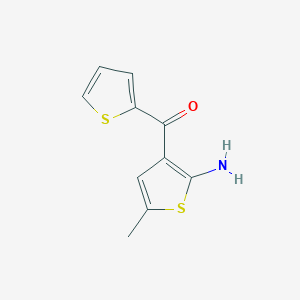
![2-[[2-[(1-Cyclohexyl-5-tetrazolyl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1213533.png)
![N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-fluoro-N-(2-hydroxyethyl)benzamide](/img/structure/B1213534.png)
![3-[4-methyl-3-(methylthio)-1H-1,2,4-triazol-5-ylidene]-2-naphthalenone](/img/structure/B1213535.png)
